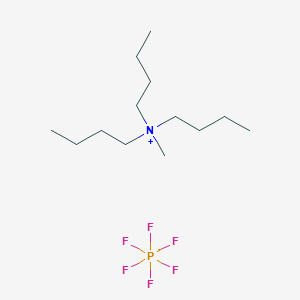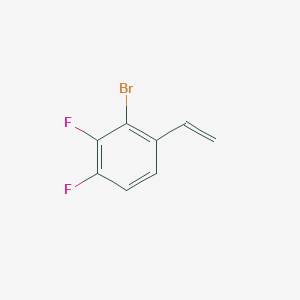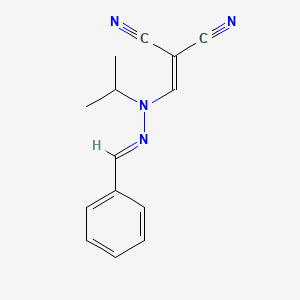
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde is an organic compound characterized by the presence of an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an aldehyde functional group attached to the 4-position via an acetyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-diketone and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared from 2,4-pentanedione and hydroxylamine hydrochloride under acidic conditions.
Introduction of the Acetaldehyde Group: The aldehyde group can be introduced via a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the isoxazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, where the methyl groups may be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.
Reduction: 2-(3,5-Dimethylisoxazol-4-yl)ethanol.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, potentially leading to the formation of bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(3,5-Dimethylisoxazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
3,5-Dimethylisoxazole: Lacks the acetaldehyde group, serving as a simpler analog.
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde is unique due to the presence of both an isoxazole ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness compared to similar compounds
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-5-7(3-4-9)6(2)10-8-5/h4H,3H2,1-2H3 |
Clave InChI |
MHZZGUJXNUCLSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


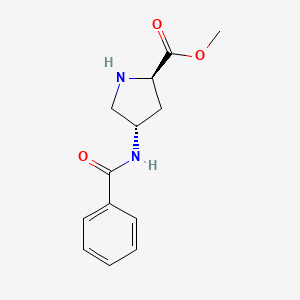
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
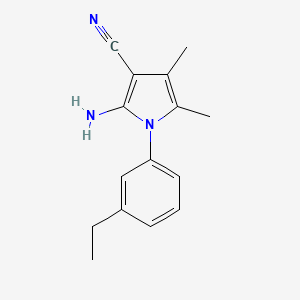
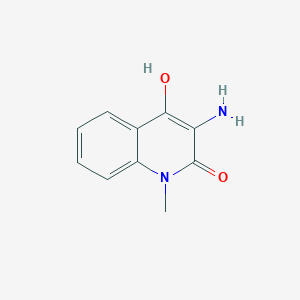
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)

![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)

